1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Overview
Description
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclobutylmethyl group and the aldehyde functional group adds to its chemical versatility and reactivity.
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the pyrazole ring and other substituents . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and pyrazole rings.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various nucleophiles and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of enzymes or receptors. The cyclobutylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-methanol: Similar structure but with a methanol group instead of an aldehyde group.
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-8-10-6-11-13(4-5-14(11)12-10)7-9-2-1-3-9/h4-6,8-9H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEGKURCZVKMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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